molecular formula C5H8I2O B6227736 1,5-diiodopentan-3-one CAS No. 1428126-85-5

1,5-diiodopentan-3-one

Cat. No.: B6227736
CAS No.: 1428126-85-5
M. Wt: 337.9
InChI Key:
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Description

1,5-Diiodopentan-3-one is an organic compound with the molecular formula C5H8I2O It is characterized by the presence of two iodine atoms attached to the first and fifth carbon atoms of a pentane chain, with a ketone group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diiodopentan-3-one can be synthesized through several methods One common approach involves the iodination of pentan-3-one

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodopentan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products include azides, nitriles, and thiols.

    Reduction: The major product is 1,5-diiodopentan-3-ol.

    Oxidation: Products include 1,5-diiodopentanoic acid and other oxidized derivatives.

Scientific Research Applications

1,5-Diiodopentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be used in the study of iodine-containing compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, including the development of iodine-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-diiodopentan-3-one involves its reactivity due to the presence of iodine atoms and the ketone group. The iodine atoms make the compound susceptible to nucleophilic substitution, while the ketone group can participate in reduction and oxidation reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diiodopentane: Similar structure but lacks the ketone group.

    1,5-Dibromopentan-3-one: Similar structure with bromine atoms instead of iodine.

    1,5-Diiodohexane: Similar structure with an additional carbon atom in the chain.

Uniqueness

1,5-Diiodopentan-3-one is unique due to the presence of both iodine atoms and a ketone group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and industrial processes.

Properties

CAS No.

1428126-85-5

Molecular Formula

C5H8I2O

Molecular Weight

337.9

Purity

95

Origin of Product

United States

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